N-(1-naphthalen-1-ylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-naphthalen-1-ylethyl)propanamide is an organic compound characterized by the presence of a naphthalene ring attached to an ethyl group, which is further connected to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-naphthalen-1-ylethyl)propanamide typically involves the reaction of 1-naphthyl ethylamine with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-naphthalen-1-ylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-yl ethyl ketone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Naphthalen-1-yl ethyl ketone derivatives.
Reduction: N-(1-naphthalen-1-ylethyl)amine.
Substitution: Nitrated or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential herbicidal properties, particularly against certain weed species.
Industry: Utilized in the development of novel materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(1-naphthalen-1-ylethyl)propanamide involves its interaction with specific molecular targets. For instance, its herbicidal activity is attributed to its ability to inhibit key enzymes involved in plant growth and development . The compound may also interact with cellular membranes and proteins, leading to disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-naphthalen-1-yl)propanamide: Lacks the ethyl group, making it structurally simpler.
N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide: Contains additional functional groups, such as trifluoromethyl, which can alter its chemical properties and applications.
Uniqueness
N-(1-naphthalen-1-ylethyl)propanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a naphthalene ring with an ethyl and propanamide group allows for versatile applications in various scientific and industrial fields.
Properties
IUPAC Name |
N-(1-naphthalen-1-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-3-15(17)16-11(2)13-10-6-8-12-7-4-5-9-14(12)13/h4-11H,3H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCJYISZYIHAET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.